molecular formula C14H13N3 B11111585 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 96793-52-1

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11111585
CAS No.: 96793-52-1
M. Wt: 223.27 g/mol
InChI Key: GLYFDIZBHQMLAU-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C₁₄H₁₄N₄ . It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its close structural resemblance to purine bases, which makes it a versatile building block for designing biologically active molecules . Over 300,000 derivatives of this core structure have been described in the scientific literature, highlighting its significant research value . This scaffold is of particular interest in the discovery and development of kinase inhibitors . The core structure is capable of forming key hydrogen bonds with enzyme targets, similar to established kinase inhibitors . Researchers utilize substitutions at various positions on the pyrazolopyridine ring, including the N1 benzyl and C3 methyl groups present in this compound, to explore and optimize interactions with specific biological targets . This compound serves as a key synthetic intermediate for investigating new therapeutic agents, especially in oncology research . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

CAS No.

96793-52-1

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1-benzyl-3-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H13N3/c1-11-13-8-5-9-15-14(13)17(16-11)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3

InChI Key

GLYFDIZBHQMLAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3

solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine can be synthesized through several methods. One common approach involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization . Another method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications across different scientific fields:

Medicinal Chemistry

  • Anticancer Activity : 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine has been investigated for its potential as an anticancer agent. It acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. By inhibiting these kinases, the compound may interfere with signaling pathways critical for tumor growth .
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurological disorders. Its ability to modulate specific signaling pathways suggests potential therapeutic benefits in conditions such as Alzheimer's disease .

Biological Research

  • Bioactive Molecule : The compound has shown promise as a bioactive molecule with antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics .
  • Kinase Inhibition : It has been explored for its ability to selectively inhibit certain kinases involved in critical biological processes. This property is particularly relevant in drug design aimed at diseases characterized by abnormal kinase activity .

Industrial Applications

  • Catalyst Development : In industrial chemistry, this compound serves as a catalyst in organic reactions. Its unique structure allows it to facilitate various chemical transformations efficiently .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as Ras/Erk and PI3K/Akt .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substitution patterns at N1, C3, C5, and C4. Below is a detailed comparison with analogous compounds:

Key Observations :

  • N1 Substitution : The benzyl group in the target compound enhances lipophilicity, improving membrane permeability compared to smaller alkyl groups (e.g., methyl or ethyl) .
  • C3 Substitution : Methyl groups at C3 (as in the target compound) are associated with moderate activity, whereas bulkier substituents like benzimidazolyl (L3) or benzofuran-carbonyl (HMBPP) significantly boost anticancer and kinase-inhibitory effects .
  • C5 Halogenation : Bromine at C5 (e.g., L3) increases electrophilicity, enhancing interactions with kinase ATP-binding pockets .
Pharmacological Profiles
  • Anticancer Activity : L3 and HMBPP exhibit broad-spectrum antiproliferative effects, while the target compound’s benzyl group may favor cardiovascular applications .
  • Kinase Inhibition : The pyrazolo[3,4-b]pyridine core forms hydrogen bonds with kinase hinge regions (Figure 2). Bromine at C5 (L3) and cyclopropyl at C6 (1-butyl derivative) improve binding affinity .
  • Anti-inflammatory Effects : 4,7-Dihydro derivatives show COX-2 selectivity, unlike the fully aromatic target compound .

Quantum Chemical and Structural Insights

  • Conformational Analysis: DFT studies (B3LYP/6-311G) reveal that substituents at C3 and N1 influence planarity and dipole moments.
  • Molecular Docking : The benzyl group in the target compound occupies hydrophobic pockets in cardiovascular targets (e.g., soluble guanylate cyclase), while L3’s bromine and methoxymethyl groups form halogen bonds and hydrogen bonds with CDK2 .

Biological Activity

1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2C_{12}H_{10}N_2, with a molecular weight of approximately 198.22 g/mol. The structure features a pyrazolo ring fused to a pyridine ring, with a benzyl and a methyl group contributing to its unique characteristics.

Anticancer Properties

Research indicates that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines such as HeLa and HCT116. In particular, studies suggest that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

CompoundTargetIC50 (µM)Selectivity
This compoundCDK20.36High
This compoundCDK91.8Moderate

These findings demonstrate the potential of this compound as a lead for developing new anticancer therapies .

Cardiovascular Applications

The compound has been investigated for its ability to act as a soluble guanylate cyclase (sGC) stimulator. Activation of sGC leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and relaxation of vascular smooth muscle cells. This mechanism suggests potential applications in treating cardiovascular diseases such as hypertension and heart failure .

Anti-inflammatory Effects

In addition to its anticancer and cardiovascular properties, pyrazolo[3,4-b]pyridines have been noted for their anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Activity : A study demonstrated that this compound effectively inhibited cell proliferation in multiple cancer cell lines through CDK inhibition.
  • Cardiovascular Effects : Research involving animal models showed that administration of the compound resulted in significant reductions in blood pressure due to enhanced cGMP signaling.
  • Inflammatory Response : In vitro studies indicated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cell cycle regulation and inflammation.
  • Signal Modulation : By enhancing cGMP levels via sGC stimulation, it modulates signaling pathways associated with vascular tone and inflammation.

Q & A

Q. How do heterogeneous catalysts (e.g., Fe₃O₄@Zr-MOFs) improve green synthesis of pyrazolo[3,4-b]pyridines?

  • Methodological Answer : Fe₃O₄@Zr-MOFs enhance recyclability (5 cycles with <5% yield drop) in one-pot reactions. Mechanochemical grinding reduces solvent use (e.g., ethanol vs. DMF). TEM confirms catalyst integrity (particle size ~50 nm) post-reaction .

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